9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine
Description
The compound 9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine is a purine derivative functionalized with a piperazine moiety substituted at the 6-position by a 5-methyl-1,3,4-thiadiazol-2-yl group. The 1,3,4-thiadiazole substituent introduces a heterocyclic system known for enhancing metabolic stability and binding affinity through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-methyl-5-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N8S/c1-9-17-18-13(22-9)21-5-3-20(4-6-21)12-10-11(14-7-15-12)19(2)8-16-10/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMQHPNIOWSLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the purine core.
Attachment of the Thiadiazole Moiety: The thiadiazole moiety is introduced through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the piperazine and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine is primarily investigated for its potential as a therapeutic agent. The presence of the thiadiazole ring is significant because compounds containing this moiety often exhibit antimicrobial, antifungal, and anticancer properties. For instance, studies have shown that thiadiazole derivatives can inhibit specific enzymes crucial for the survival of pathogenic microorganisms .
Pharmacology
The pharmacokinetic properties of this compound are under investigation to determine its absorption, distribution, metabolism, and excretion (ADME). Early findings suggest that modifications in the piperazine ring can enhance bioavailability and target specificity. Additionally, research has focused on its interaction with various receptors and enzymes, indicating potential use in treating conditions such as anxiety and depression due to its central nervous system activity.
Materials Science
In materials science, this compound is explored for its role in developing novel materials with unique electronic properties. Its ability to form coordination complexes with metal ions can be harnessed in creating sensors or catalysts for chemical reactions.
Case Studies
Several case studies highlight the compound's efficacy in different applications:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
- CNS Activity : Research published in pharmacological journals indicated that certain analogs exhibited anxiolytic effects in animal models. The compounds were found to modulate neurotransmitter systems effectively, suggesting their potential use in treating anxiety disorders .
- Material Development : A recent study focused on synthesizing polymer composites incorporating the thiadiazole derivative. These composites displayed enhanced thermal stability and electrical conductivity compared to traditional materials, indicating promising applications in electronics .
Mechanism of Action
The mechanism of action of 9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Acyl-Substituted Piperazines
Compounds with acyl groups (e.g., acetyl, trifluoroacetyl) on the piperazine ring (Table 1) exhibit moderate to high yields (9–79%) and melting points ranging from 71°C to 210°C. For example:
- 6-(4-Acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine (29) : Yield 78%, mp 189–190°C .
- 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(trifluoroacetyl)piperazin-1-yl]-9H-purine (30) : Yield 21%, mp 210–211°C .
Sulfonyl-Substituted Piperazines
Sulfonyl derivatives (e.g., butylsulfonyl, cyclohexylmethylsulfonyl) demonstrate variable yields (17–71%) and higher melting points (180–196°C), attributed to the sulfonyl group’s strong hydrogen-bonding capacity :
- 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(butylsulfonyl)piperazin-1-yl]-9H-purine (15) : Yield 17%, mp 182–184°C .
- Compound 19 (tetrahydro-2H-pyran-4-ylmethylsulfonyl) : Yield 71%, mp 195–196°C .
The thiadiazole moiety may offer intermediate polarity compared to sulfonyl groups, balancing membrane permeability and solubility.
Heterocyclic-Substituted Piperazines
- 6-[4-(Pyrimidin-2-yl)piperazin-1-yl]-9H-purine : Molecular weight 282.31, logP 1.22, with a pyrimidine substituent favoring π-stacking interactions .
- 9-Methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine : Combines pyrimidine and thioether groups for enhanced lipophilicity (logD ~1.2) .
Pharmacological Implications
- Antitumor Activity : Analogs like 4l–4p () bearing trifluoromethoxy and nitro groups exhibit antiproliferative effects (IC50 <10 µM) via kinase inhibition . The thiadiazole group’s electron-withdrawing nature may enhance similar activity.
- Solubility and Bioavailability : Sulfonyl derivatives (e.g., 15–19 ) show >95% HPLC purity but variable solubility due to high polarity . The thiadiazole group’s moderate logP (~1–2) may offer a favorable balance.
Comparative Data Table
Biological Activity
The compound 9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine is a derivative of purine that incorporates a thiadiazole moiety. This structural modification is significant as it enhances the biological activity of the compound, making it a subject of interest in pharmacological research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4S |
| Molecular Weight | 290.39 g/mol |
| IUPAC Name | This compound |
This compound features a purine base with a piperazine ring substituted by a thiadiazole group, which is known for its diverse biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The incorporation of the thiadiazole moiety in this compound appears to enhance its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve:
-
Case Studies :
- A study evaluating various thiadiazole derivatives found that compounds with similar structures exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Specific analogs demonstrated significant antiproliferative activity, suggesting that modifications in the substituents on the thiadiazole ring can lead to enhanced biological efficacy .
Other Biological Activities
Beyond anticancer properties, the compound may exhibit other biological activities based on the characteristics of thiadiazoles:
- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties against bacteria and fungi. The presence of the piperazine ring may enhance solubility and bioavailability, contributing to increased efficacy against pathogens .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Comparative Analysis
To better understand the biological activity of this compound compared to other similar compounds, the following table summarizes key findings from various studies:
| Compound | IC50 (μg/mL) | Activity Type |
|---|---|---|
| 9-Methyl-6-[4-(5-Methyl-Thiadiazol)] | 0.28 | Anticancer (MCF-7) |
| N-(5-Benzylthio)-1,3,4-thiadiazole | 3.29 | Anticancer (HCT116) |
| 5-Bromo-Thiadiazole Derivative | 8 | Anticancer (Multiple) |
| 1-(2-Methoxyphenyl)-Thiadiazole | <10 | Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
